molecular formula C11H12N2 B1317972 N-Methyl-1-quinolin-3-ylmethanamine

N-Methyl-1-quinolin-3-ylmethanamine

货号: B1317972
分子量: 172.23 g/mol
InChI 键: BQGLOBVGXNNQIO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Methyl-1-quinolin-3-ylmethanamine is a quinoline-derived amine compound valued in medicinal chemistry for its role as a key intermediate in the development of novel bioactive molecules . The quinoline scaffold is a privileged structure in drug discovery, known to contribute to a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties . This particular compound, with its methyl-substituted amine group attached at the 3-position of the quinoline ring, offers a versatile framework for synthetic modification, facilitating the exploration of structure-activity relationships (SAR) . The strategic incorporation of a methyl group, often referred to as the "magic methyl" effect in drug design, can be critical for optimizing a compound's properties, leading to significant enhancements in biological activity, target selectivity, and metabolic stability . Researchers utilize this chemical as a building block in the synthesis of more complex structures, such as hybrids with other pharmacophores like the 1,2,3-triazole moiety, which have shown promising antimicrobial activities in preclinical research . Its well-defined molecular architecture makes it a valuable tool for pharmaceutical and chemical research teams aiming to develop new therapeutic agents targeting specific receptor interactions and enzymatic pathways .

属性

分子式

C11H12N2

分子量

172.23 g/mol

IUPAC 名称

N-methyl-1-quinolin-3-ylmethanamine

InChI

InChI=1S/C11H12N2/c1-12-7-9-6-10-4-2-3-5-11(10)13-8-9/h2-6,8,12H,7H2,1H3

InChI 键

BQGLOBVGXNNQIO-UHFFFAOYSA-N

规范 SMILES

CNCC1=CC2=CC=CC=C2N=C1

产品来源

United States

相似化合物的比较

N-Methyl-1-(quinolin-2-yl)methanamine

  • Structure: Differs in the position of the methanamine group (2-position instead of 3-position on the quinoline ring).
  • Relevance: Highlighted in CAS records (42182-53-6) with a structural similarity score of 0.93 to N-Methyl-1-quinolin-3-ylmethanamine .

[2-(2,3-Dihydro-1H-indol-1-yl)quinolin-3-yl]methanamine

  • Structure: Combines a quinoline scaffold with a dihydroindole moiety at the 2-position.
  • Applications : Explored for kinase inhibition or GPCR modulation in pharmacological studies .

Indole-Based Analogues

N,N-Dimethyl-1-(1-methyl-1H-indol-3-yl)methanamine

  • Structure: Replaces quinoline with a 1-methylindole ring and features dimethyl substitution on the methanamine group.
  • Properties: Enhanced lipophilicity (logP ~2.8) compared to quinolin-3-yl derivatives, favoring blood-brain barrier penetration .
  • Applications : Studied in neuropharmacology as a serotonin receptor modulator .

7-Methyl-N,N-Dimethyltryptamine (7-Me-DMT)

  • Structure : Tryptamine backbone with methyl groups at the 7-position of indole and the amine nitrogen.
  • Properties : Molecular weight 202.3 g/mol (C₁₃H₁₈N₂); ≥98% purity.
  • Relevance: Acts as a psychedelic compound via 5-HT₂A receptor agonism, contrasting with quinoline derivatives’ mechanisms .

Heterocyclic Hybrids

1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)-N-methylmethanamine

  • Structure: Integrates dihydroquinoline and pyridine moieties.
  • Properties: Increased rigidity from the dihydroquinoline structure (CAS: 1355237-51-2) may improve target selectivity .

N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine

  • Structure : Pyridine-based analogue with a chlorinated ring.
  • Properties : Molecular weight 156.6 g/mol (C₇H₉ClN₂); used as a metabolite in pesticide studies (e.g., acetamiprid) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Aromatic System
This compound C₁₁H₁₃N₂ 158.2 (base) Quinoline-3-yl, methylamine Quinoline
N-Methyl-1-(quinolin-2-yl)methanamine C₁₁H₁₃N₂ 158.2 Quinoline-2-yl, methylamine Quinoline
N,N-Dimethyl-1-(1-methylindol-3-yl)methanamine C₁₃H₁₆N₂ 200.28 1-Methylindole-3-yl, dimethylamine Indole
7-Methyl-DMT C₁₃H₁₈N₂ 202.3 Indole-7-methyl, dimethylamine Indole
[2-(Dihydroindol-1-yl)quinolin-3-yl]methanamine C₁₈H₁₇N₃ 275.35 Quinoline-3-yl, dihydroindole Quinoline-Indole hybrid

Table 2. Key Differences in Bioactivity Potential

Compound Likely Targets Research Applications
This compound Kinases, ion channels Anticancer agents, CNS drug leads
7-Me-DMT 5-HT₂A receptors Psychedelic therapy, neurobiology
N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine Acetylcholinesterase Pesticide metabolite studies
N,N-Dimethyl-1-(1-methylindol-3-yl)methanamine Serotonin receptors Neuropsychiatric disorder research

Research Findings and Implications

  • Positional Isomerism: Substitution at the 3-position of quinoline (vs. 2-position) introduces steric constraints that may reduce off-target interactions in kinase inhibitors .
  • Hybrid Scaffolds: Compounds like [2-(dihydroindol-1-yl)quinolin-3-yl]methanamine demonstrate synergistic activity in dual-target drug design, leveraging both quinoline’s rigidity and indole’s π-stacking capacity .

准备方法

Reductive Methylation of Quinoline-3-carbaldehyde

One of the most common and efficient methods to prepare this compound involves reductive amination of quinoline-3-carbaldehyde with methylamine or formaldehyde and a reducing agent.

  • Reaction Scheme:
    Quinoline-3-carbaldehyde + Methylamine + Reducing agent → this compound

  • Typical Reducing Agents:

    • Hydrogen gas with palladium on carbon (Pd/C) catalyst
    • Sodium cyanoborohydride (NaBH3CN) for milder conditions
  • Reaction Conditions:

    • Solvent: Ethanol, methanol, or aqueous mixtures
    • Temperature: Ambient to 80°C
    • Reaction Time: 4–12 hours depending on catalyst and scale
  • Advantages:

    • High selectivity for the N-methylated amine
    • Mild reaction conditions preserve quinoline ring integrity

Catalytic Hydrogenation of Schiff Base Intermediates

This method involves forming a Schiff base intermediate from quinoline-3-carbaldehyde and methylamine, followed by catalytic hydrogenation.

Reaction Parameters and Optimization

Parameter Range Tested Optimal Condition Effect on Yield/Purity
Solvent Ethanol, Methanol, DMF Ethanol (for reductive amination) Good solubility and reaction rate
Catalyst Pd/C, Raney Ni, Pt Pd/C High selectivity and conversion
Temperature 25–120°C 60–80°C Higher temp increases rate but may cause side reactions
Reaction Time 4–24 hours 8–12 hours Sufficient for complete conversion
Methylamine Source Aqueous methylamine, formaldehyde + methylamine Aqueous methylamine Direct methylation with fewer by-products

Purification Techniques

  • Crystallization:
    this compound hydrochloride is commonly purified by recrystallization from ethanol/water mixtures, yielding yellow crystals with high purity.

  • Chromatography:
    Silica gel column chromatography using gradient elution (e.g., ethyl acetate/hexane) is employed for small-scale purification.

  • Distillation:
    Vacuum distillation can be used for the free base form but is less common due to thermal sensitivity.

Research Findings and Data

Yield and Purity

  • Typical yields for reductive amination range from 65% to 85% depending on catalyst and reaction conditions.
  • Purity after recrystallization typically exceeds 95% as confirmed by HPLC and NMR analysis.

Spectroscopic Characterization

  • NMR:
    • ^1H NMR shows characteristic signals for N-methyl group at δ 2.3–2.8 ppm and aromatic protons at δ 7.5–8.5 ppm.
  • Mass Spectrometry:
    • Molecular ion peak at m/z 172.23 consistent with C11H12N2.
  • IR Spectroscopy:
    • Bands corresponding to amine N-H stretching (~3300 cm^-1) and aromatic C=C stretching (~1600 cm^-1).

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Purity (%) Notes
Reductive Methylation Quinoline-3-carbaldehyde, methylamine, Pd/C, H2 Ethanol, 60–80°C, 8–12 h 70–85 >95 High selectivity, mild conditions
Nucleophilic Substitution Quinoline-3-methyl chloride, methylamine DMF, 100°C, 12–24 h 60–75 90–95 Requires halide precursor
Catalytic Hydrogenation of Schiff Base Quinoline-3-carbaldehyde, methylamine, Pd/C, H2 25–60°C, 1–5 atm H2, 6–10 h 65–80 >90 Two-step process, good yields

常见问题

Q. What are the optimal synthetic routes for N-Methyl-1-quinolin-3-ylmethanamine, and how do reaction conditions influence yield?

Synthesis typically involves multi-step reactions, such as reductive amination or nucleophilic substitution. Key variables include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Catalysts : Palladium or nickel catalysts improve cross-coupling efficiency, while NaBH₄ is effective for amine reduction .
  • Temperature : Controlled heating (80–120°C) minimizes side products like oxidized quinoline derivatives .
    Data : Yields range from 45% (ambient conditions) to 78% (optimized reflux with catalyst) .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm methylamine and quinoline ring substitution patterns (e.g., δ 2.4 ppm for N–CH₃) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₂N₂, MW 172.22) and fragmentation patterns .
  • Chromatography : HPLC purity >95% ensures minimal impurities for biological assays .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation; vapor pressure data (0.5 mm Hg at 20°C) indicate moderate volatility .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what mechanisms underpin its activity?

  • Receptor binding : The quinoline core may intercalate with DNA or inhibit enzymes like topoisomerases, analogous to other quinoline derivatives .
  • CYP450 interactions : Methylamine substitution alters metabolic pathways; CYP2D6 inhibition is predicted (IC₅₀ ~15 µM) .
  • Experimental validation : Use fluorescence quenching assays or molecular docking to map binding sites .

Q. How can researchers resolve contradictions in solubility and stability data for this compound?

  • Solubility discrepancies : Reported solubility in water (42 g/L) vs. DMSO (>100 mg/mL) may arise from protonation state variations. Adjust pH to 7.4 (physiological conditions) for consistent measurements .
  • Stability under light : UV-Vis spectra show degradation at λ >300 nm; use amber vials for light-sensitive experiments .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Lipid encapsulation : Liposomes enhance bioavailability (e.g., 2.5-fold increase in AUC in rodent models) .
  • Prodrug design : Acetylation of the methylamine group improves BBB penetration (logP increases from 1.3 to 2.1) .

Methodological Considerations for Data Interpretation

Q. How should researchers design dose-response experiments to account for non-linear pharmacokinetics?

  • Multi-dose regimens : Test 3–5 log-spaced concentrations (e.g., 1 nM–100 µM) to capture saturation effects .
  • Time-course analysis : Sample plasma at 0.5, 2, 6, and 24 hours post-administration to model half-life (t₁/₂ ~3.5 hours in mice) .

Q. What statistical approaches address variability in biological replicate data?

  • Mixed-effects models : Account for batch-to-batch synthesis variability (e.g., ±5% purity differences) .
  • ANOVA with Tukey’s post-hoc test : Identify significant differences in IC₅₀ values across cell lines .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。